molecular formula C8H16ClNO2S B2643321 N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide CAS No. 2091598-02-4

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide

Cat. No.: B2643321
CAS No.: 2091598-02-4
M. Wt: 225.73
InChI Key: SCVASIJJYWDWGA-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide is a high-purity chemical building block offered for research applications. This compound features a cyclopropane ring substituted with both a tert-butyl-sulfonamide group and a reactive chloromethyl moiety. The presence of the sulfonamide group is significant in medicinal chemistry, as this functional group is found in a wide range of biologically active molecules and enzyme inhibitors . The chloromethyl group provides a versatile handle for further synthetic elaboration, making this reagent a valuable intermediate for the synthesis of more complex molecules. Its potential applications include serving as a precursor in the development of pharmaceutical candidates and in the exploration of new chemical entities. This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVASIJJYWDWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide typically involves the reaction of tert-butylamine with a chloromethyl cyclopropane derivative in the presence of a sulfonyl chloride . The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The compound can be reduced to form amines or other derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The sulfonamide group is known for its antimicrobial properties, which can be leveraged in drug development. N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide may interact with biological targets such as enzymes or receptors, potentially acting as an inhibitor in various disease pathways.

Case Study: Antimicrobial Activity

Research indicates that compounds with sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have been shown to inhibit the growth of various bacterial strains. A study evaluating related compounds found that modifications to the sulfonamide group can enhance potency against resistant bacterial strains, suggesting that this compound might also possess similar capabilities .

Chemical Research Applications

In chemical synthesis, this compound serves as a versatile intermediate. Its structural features allow for the synthesis of various derivatives that may exhibit enhanced biological or chemical properties.

Synthetic Routes

The synthesis of this compound typically involves several steps, including chloromethylation of the cyclopropane ring followed by sulfonamide formation. These synthetic routes are crucial for producing sufficient quantities for research purposes .

Materials Science Applications

The unique structural characteristics of this compound also make it suitable for applications in materials science. Its ability to form stable complexes with metals or other organic compounds can be explored for creating novel materials with specific properties.

Case Study: Polymerization Studies

Recent studies have investigated the use of sulfonamide-containing compounds in polymerization processes. The introduction of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties, indicating potential applications in high-performance materials .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique advantages.

Compound NameStructural FeaturesBiological ActivityApplication Area
This compoundTert-butyl group, chloromethyl, sulfonamideAntimicrobial potentialMedicinal Chemistry
N-(tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamideTrifluoromethyl substitutionEnhanced lipophilicityDrug Development
SulfanilamideSimple sulfonamide structureBroad-spectrum antibacterialHistorical Drug

Future Directions and Research Needs

While preliminary findings suggest promising applications for this compound, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In vitro and in vivo evaluations : Assessing the biological activity against various pathogens and cancer cell lines.
  • Mechanistic studies : Understanding how this compound interacts with biological targets at a molecular level.
  • Development of derivatives : Exploring modifications that could enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins . These interactions can modulate the activity of the target molecules and result in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of molecules:

  • Cyclopropane sulfonamides: Similar to racemic indole C5-O-substituted seco-cyclopropylindole (seco-CI) derivatives (e.g., compounds 1–5 in ), which feature cyclopropane rings fused to indole systems.
  • Chloromethyl-containing compounds: Structurally distinct from carcinogens like bis(chloromethyl) ether (), as the chloromethyl group in the target is tethered to a sulfonamide-stabilized cyclopropane, likely reducing volatility and electrophilic reactivity .
  • Silyl ether derivatives : Contrasts with 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carboxaldehyde (), which has a larger cyclopentane ring and a silyl ether group, resulting in different steric and electronic properties .

Key observations :

  • The target compound’s chloromethyl group is less likely to form reactive intermediates compared to bis(chloromethyl) ether due to steric protection by the cyclopropane ring and sulfonamide .
  • Its 95% purity () suggests suitability for synthetic applications, though biological assays are needed to assess efficacy.

Biological Activity

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a tert-butyl group and a chloromethyl group, along with a sulfonamide functional group. The molecular formula is C8H16ClNO2SC_8H_{16}ClNO_2S, and its molecular weight is approximately 211.74 g/mol. The presence of the sulfonamide moiety is significant as it is commonly associated with various biological activities, particularly antimicrobial effects.

The biological activity of this compound can be attributed to the following mechanisms:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityReference
This compoundAntibacterial (expected based on sulfonamide activity)
1-(Chloromethyl)cyclopropane-1-sulfonamideAntibacterial; inhibits folic acid synthesis
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamidePotential enzyme inhibitor; further studies needed

Antimicrobial Efficacy

A study highlighted the effectiveness of various sulfonamides in combating bacterial infections. While direct data on this compound is sparse, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 µM against resistant strains . This suggests that this compound could possess comparable or enhanced activity.

Cancer Research

Research indicates that CTPS (cytidine triphosphate synthase) inhibitors, including certain sulfonamides, may play a role in cancer therapy by disrupting nucleic acid synthesis in rapidly dividing cells . Given the structural similarities with known CTPS inhibitors, this compound could potentially be explored for similar applications.

Q & A

Q. What advanced computational methods predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to cysteine proteases, leveraging the chloromethyl group’s alkylation potential. QSAR models highlight logP (2.1) and polar surface area (85 Ų) as critical for membrane permeability .

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